{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid
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Overview
Description
2-{2-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-6-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a phenoxy group, and an acetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-6-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine core This can be achieved through the condensation of appropriate aldehydes and amines, followed by nitration and hydroxylation reactions to introduce the nitro and hydroxy groups, respectively
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-6-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-6-METHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
4-Hydroxy-2-quinolones: Compounds with similar hydroxy and nitro groups.
Indole derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
2-{2-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-6-METHOXYPHENOXY}ACETIC ACID is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H13N3O8 |
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Molecular Weight |
363.28 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O8/c1-25-9-4-2-3-8(13(9)26-7-11(19)20)5-6-10-16-14(21)12(18(23)24)15(22)17-10/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,21,22)/b6-5+ |
InChI Key |
YFOGEHLJFQNLRN-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
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